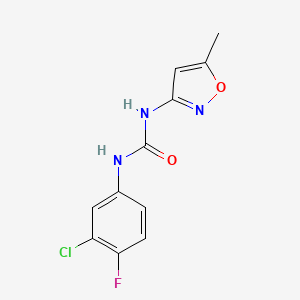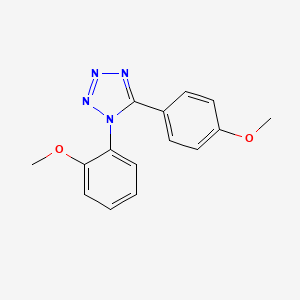
1-(2-methoxyphenyl)-5-(4-methoxyphenyl)-1H-tetrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-methoxyphenyl)-5-(4-methoxyphenyl)-1H-tetrazole, commonly known as MMPT, is a chemical compound that belongs to the tetrazole family. It is a heterocyclic organic compound that contains a five-membered ring of four nitrogen atoms and one carbon atom. MMPT has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
作用机制
The mechanism of action of MMPT is not fully understood. However, it has been proposed that MMPT exerts its anticancer effects by inducing apoptosis, a programmed cell death process, in cancer cells. Additionally, MMPT has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules.
Biochemical and Physiological Effects:
MMPT has been shown to possess significant biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting the activity of various enzymes involved in cancer progression. Additionally, MMPT has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory conditions.
实验室实验的优点和局限性
MMPT possesses several advantages and limitations when used in lab experiments. One of the major advantages of MMPT is its high yield synthesis and ease of purification. Additionally, MMPT has been found to possess significant anticancer properties, making it a potential candidate for the development of new anticancer drugs. However, one of the major limitations of MMPT is its poor solubility in water, which can limit its application in certain experiments.
未来方向
MMPT has significant potential for further research and development. Some of the future directions for the study of MMPT include:
1. Investigating the structure-activity relationship of MMPT and its derivatives to identify more potent anticancer agents.
2. Studying the mechanism of action of MMPT to identify its molecular targets and pathways involved in its anticancer and anti-inflammatory effects.
3. Developing new methods for the synthesis of MMPT and its derivatives to improve their yield and purity.
4. Investigating the pharmacokinetics and pharmacodynamics of MMPT to determine its safety and efficacy in vivo.
5. Exploring the potential applications of MMPT in other fields, including material science and organic synthesis.
Conclusion:
In conclusion, MMPT is a promising chemical compound that possesses significant potential for various applications in medicinal chemistry, material science, and organic synthesis. Its anticancer and anti-inflammatory properties make it a potential candidate for the development of new drugs for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of MMPT and its potential applications in different fields.
合成方法
The synthesis of MMPT can be achieved through various methods, including the reaction of 2-methoxybenzylidene-4-methoxyaniline with sodium azide in the presence of copper (II) sulfate pentahydrate. The reaction takes place in ethanol at room temperature and yields MMPT as a white solid with a high yield.
科学研究应用
MMPT has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess significant anticancer properties and has been found to inhibit the proliferation of various cancer cell lines. Additionally, MMPT has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory conditions.
属性
IUPAC Name |
1-(2-methoxyphenyl)-5-(4-methoxyphenyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-20-12-9-7-11(8-10-12)15-16-17-18-19(15)13-5-3-4-6-14(13)21-2/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPBSHYEMHOHLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=NN2C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxyphenyl)-5-(4-methoxyphenyl)-1H-tetrazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,5-dimethyl-2-{[(4-nitrophenyl)acetyl]amino}-3-thiophenecarboxamide](/img/structure/B5728555.png)
![1,3-benzodioxole-5-carbaldehyde {6-[(3-methylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone](/img/structure/B5728561.png)
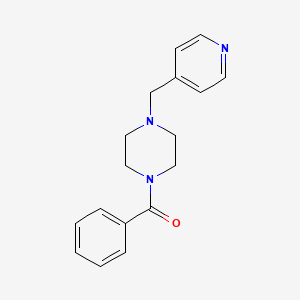
![methyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate](/img/structure/B5728568.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanamide](/img/structure/B5728591.png)

![N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5728609.png)
![7-(difluoromethyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5728610.png)
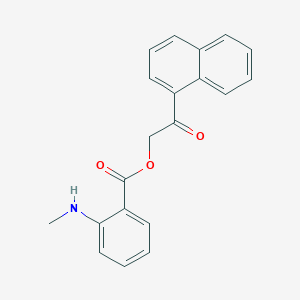

![N-[2-(4-fluorophenyl)ethyl]cyclohexanecarboxamide](/img/structure/B5728649.png)
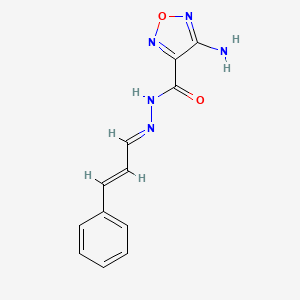
![1-ethyl-N-[2-(trifluoromethyl)benzyl]-4-piperidinamine](/img/structure/B5728657.png)
